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Compound of Interest

Compound Name: 2-Chloroethyl methanesulfonate

Cat. No.: B1206619 Get Quote

Spectroscopic Analysis of 2-Chloroethyl
Methanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-
Chloroethyl methanesulfonate, a key intermediate in various chemical syntheses. The

document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) analyses, along with standardized experimental protocols for

acquiring such data.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 2-
Chloroethyl methanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR):

While a publicly available, experimentally determined ¹H NMR spectrum for 2-Chloroethyl
methanesulfonate was not found in the searched databases, the expected chemical shifts and

coupling patterns can be predicted based on the molecular structure and data from analogous

compounds.
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Proton Assignment
Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J, Hz)

CH₃-SO₃- ~3.1 Singlet (s) N/A

-SO₃-CH₂- ~4.5 Triplet (t) ~6

-CH₂-Cl ~3.8 Triplet (t) ~6

¹³C NMR (Carbon-13 NMR):

A ¹³C NMR spectrum for a related compound, 2-(2-Chloroethoxy)ethyl methanesulfonate, is

available and provides insight into the expected chemical shifts for 2-Chloroethyl
methanesulfonate.[1]

Carbon Assignment
Reported Chemical Shift (ppm) for a similar

compound

CH₃-SO₃- ~38

-SO₃-CH₂- ~68

-CH₂-Cl ~41

Data is for 2-(2-Chloroethoxy)ethyl

methanesulfonate and serves as an estimate.

Infrared (IR) Spectroscopy
The following table summarizes the characteristic infrared absorption bands for 2-Chloroethyl
methanesulfonate, as compiled by the Coblentz Society, Inc. and available on the NIST

WebBook.[2][3]
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Wavenumber (cm⁻¹) Intensity
Vibrational Mode

Assignment

~2950 Medium C-H Stretch (alkane)

~1350 Strong
S=O Asymmetric Stretch

(sulfonate)

~1170 Strong
S=O Symmetric Stretch

(sulfonate)

~950 Strong S-O-C Stretch

~750 Strong C-Cl Stretch

Mass Spectrometry (MS)
Experimentally determined mass spectrometry data for 2-Chloroethyl methanesulfonate was

not readily available in public databases. However, based on the structure of

methanesulfonates, the following fragmentation patterns can be anticipated under electron

ionization (EI).

m/z Proposed Fragment Ion Fragmentation Pathway

158/160 [C₃H₇ClO₃S]⁺• (Molecular Ion)

Ionization of the parent

molecule (presence of ³⁵Cl and

³⁷Cl isotopes will result in a

~3:1 ratio for M and M+2

peaks)

123 [C₂H₄O₃S]⁺•
Loss of a chloroethyl radical

(•CH₂CH₂Cl)

95 [CH₃SO₃]⁺ Cleavage of the O-CH₂ bond

79 [CH₃SO₂]⁺
Loss of an oxygen atom from

[CH₃SO₃]⁺

63/65 [CH₂Cl]⁺
Alpha-cleavage of the C-C

bond
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Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of liquid samples like

2-Chloroethyl methanesulfonate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh approximately 10-20 mg of the 2-Chloroethyl methanesulfonate sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial.

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a

clean, dry 5 mm NMR tube to remove any particulate matter.

The final sample height in the NMR tube should be approximately 4-5 cm.

Cap the NMR tube securely.

Instrumental Analysis:

Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.

Introduce the sample into the NMR magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp,

well-resolved peaks. This can be done manually or automatically.

Tune and match the probe to the appropriate frequency for the nucleus being observed (¹H

or ¹³C).

Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, pulse

width, acquisition time, and relaxation delay). For ¹³C NMR, a larger number of scans will be
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necessary due to the low natural abundance of the ¹³C isotope.

Process the acquired Free Induction Decay (FID) data by applying Fourier transformation,

phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

Place a single drop of 2-Chloroethyl methanesulfonate onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform

film between the plates. Avoid trapping air bubbles.

Mount the sandwiched plates in the sample holder of the IR spectrometer.

Instrumental Analysis:

Record a background spectrum of the empty sample compartment to account for

atmospheric CO₂ and H₂O absorptions.

Place the sample holder with the prepared salt plates into the spectrometer's sample beam.

Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

After analysis, clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous

isopropanol or methylene chloride) and store them in a desiccator to prevent damage from

moisture.

Mass Spectrometry (MS)
Sample Preparation (for Electron Ionization - EI):

Prepare a dilute solution of 2-Chloroethyl methanesulfonate in a volatile organic solvent

(e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Further dilute this stock solution to a final concentration of 1-10 µg/mL.
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If any solid particles are present, the solution must be filtered through a syringe filter (e.g.,

0.22 µm PTFE) to prevent clogging of the instrument's inlet system.

Transfer the final solution to an appropriate autosampler vial.

Instrumental Analysis (with Gas Chromatography Inlet - GC/MS):

Tune and calibrate the mass spectrometer using a standard calibration compound (e.g.,

perfluorotributylamine - PFTBA) to ensure accurate mass assignment.

Set the appropriate GC conditions (injector temperature, oven temperature program, carrier

gas flow rate) to achieve good separation and peak shape.

Set the mass spectrometer parameters, including the ionization mode (EI), ion source

temperature, electron energy (typically 70 eV), and the mass range to be scanned.

Inject a small volume (typically 1 µL) of the prepared sample into the GC.

The sample will be vaporized, separated by the GC column, and then introduced into the

mass spectrometer for ionization and analysis.

Acquire the mass spectrum of the eluting compound. The resulting data will be a total ion

chromatogram (TIC) and the mass spectrum for each chromatographic peak.

Visualizations
Spectroscopic Analysis Workflow
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Caption: General workflow for the spectroscopic analysis of a liquid sample.

Logical Relationship of Spectroscopic Data
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Caption: Relationship between molecular structure and spectroscopic data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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